(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones This compound is characterized by the presence of a thiazolidine ring, a benzylidene group, and a nitrobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde with thiazolidine-2,4-dione. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The benzylidene group can participate in condensation reactions with other aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide.
Major Products
Reduction of the nitro group: Formation of the corresponding amino compound.
Substitution of the methoxy group: Formation of various substituted derivatives.
Condensation reactions: Formation of extended conjugated systems.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anti-cancer agent due to its ability to modulate specific biological pathways.
Material Science: Studied for its potential use in organic electronics and as a building block for novel materials with unique electronic properties.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of (5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The nitrobenzyl ether moiety can also participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an anti-diabetic agent.
Pioglitazone: A thiazolidinedione with anti-inflammatory and anti-cancer properties.
Troglitazone: A thiazolidinedione that was used as an anti-diabetic agent but was withdrawn due to hepatotoxicity.
Uniqueness
(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrobenzyl ether moiety differentiates it from other thiazolidinediones, potentially offering unique interactions with biological targets and novel applications in material science.
Properties
Molecular Formula |
C18H14N2O6S |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
(5E)-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H14N2O6S/c1-25-15-8-12(9-16-17(21)19-18(22)27-16)4-7-14(15)26-10-11-2-5-13(6-3-11)20(23)24/h2-9H,10H2,1H3,(H,19,21,22)/b16-9+ |
InChI Key |
WUUPEKZYYNJLBP-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)S2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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